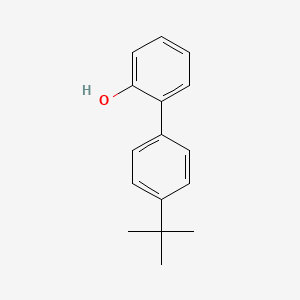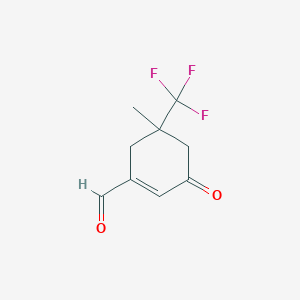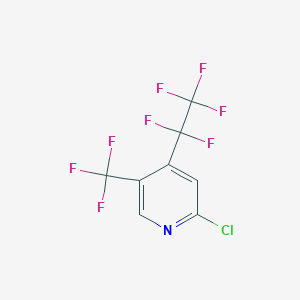
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% (2C4P5TFP) is a synthetic organic compound belonging to the family of pyridine derivatives. It is a colorless liquid with a melting point of -30°C and boiling point of 115°C. 2C4P5TFP has a variety of applications in organic synthesis and scientific research.
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
TFMP derivatives are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties likely influence the compound’s interaction with its targets.
Biochemical Pathways
Tfmp derivatives are known to have applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or growth.
Result of Action
As a TFMP derivative, it’s known to be used in the protection of crops from pests , suggesting it may have effects on pest growth or survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-pentafluoroethyl-5-trifluoromethyl-pyridine. It’s known that the compound should be stored in a cool, dry, and well-ventilated place , indicating that temperature, humidity, and ventilation could affect its stability.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% is a useful compound for laboratory experiments due to its stability and low toxicity. It is relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is also important to note that it can be hazardous if not handled properly. In addition, its solubility in water is low, so it is important to use an appropriate solvent when working with it.
Zukünftige Richtungen
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% has a wide range of potential applications in scientific research. Possible future directions include further investigation of its biochemical and physiological effects, as well as its potential use as a drug or enzyme inhibitor. In addition, further research could be conducted on its potential use as a catalyst in organic synthesis. Finally, its use in materials science could also be explored, as its properties could be used to develop new materials with improved properties.
Synthesemethoden
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% can be synthesized in three steps. First, 2-chloro-4-fluoro-5-methylpyridine is reacted with pentafluoroethyl iodide in the presence of a base such as potassium carbonate to form 2-chloro-4-(pentafluoroethyl)-5-methylpyridine. Second, this intermediate is then treated with trifluoromethanesulfonic acid in the presence of a base such as potassium carbonate to form 2-chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine. Finally, the product is purified by distillation to obtain a 97% pure product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% is widely used in scientific research as a starting material for the synthesis of various compounds. It is used in the synthesis of a variety of heterocyclic compounds, such as 2-chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine-3-carboxylic acid, 4-chloro-2-(pentafluoroethyl)-5-(trifluoromethyl)pyridine-3-carboxylic acid, and 2-chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine-3-carboxamide. These compounds have been used in various scientific research applications, such as drug discovery, enzyme inhibitors, and materials science.
Eigenschaften
IUPAC Name |
2-chloro-4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF8N/c9-5-1-3(6(10,11)8(15,16)17)4(2-18-5)7(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFVAYCHALJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF8N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



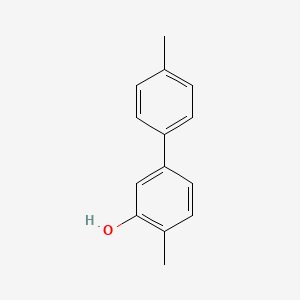
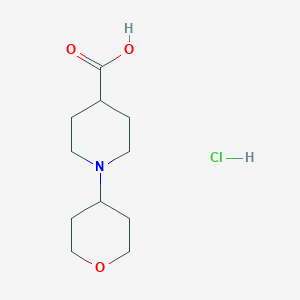

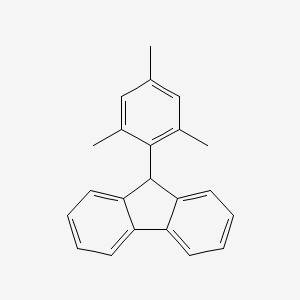
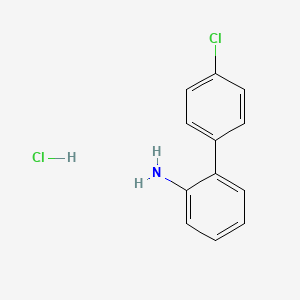
![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)
